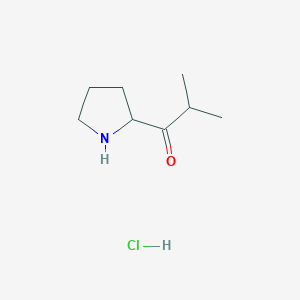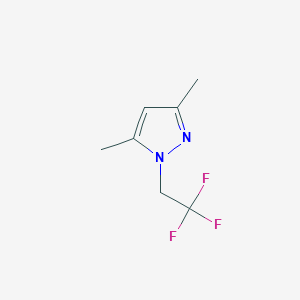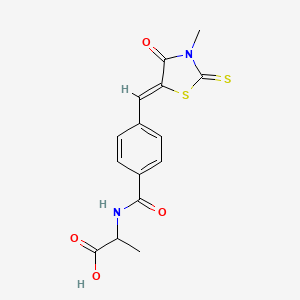![molecular formula C12H22N2O3 B2450166 tert-butyl N-[2-(4-oxopiperidin-1-yl)ethyl]carbamate CAS No. 1397243-43-4](/img/structure/B2450166.png)
tert-butyl N-[2-(4-oxopiperidin-1-yl)ethyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“tert-butyl N-[2-(4-oxopiperidin-1-yl)ethyl]carbamate” is a chemical compound with the CAS Number: 1397243-43-4 . It has a molecular weight of 242.32 . The IUPAC name for this compound is tert-butyl 2- (4-oxo-1-piperidinyl)ethylcarbamate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H22N2O3/c1-12(2,3)17-11(16)13-6-9-14-7-4-10(15)5-8-14/h4-9H2,1-3H3,(H,13,16) . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder and can be stored at room temperature . to 97% .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Ghosh, Cárdenas, and Brindisi (2017) demonstrated the enantioselective synthesis of tert-butyl carbamates, which are key intermediates in the creation of potent β-secretase inhibitors, a significant advancement in Alzheimer's disease research (Ghosh, Cárdenas, & Brindisi, 2017).
- Smith, El‐Hiti, and Alshammari (2013) explored the directed lithiation of tert-butyl carbamates, demonstrating its versatility in synthesizing various substituted products (Smith, El‐Hiti, & Alshammari, 2013).
- Zhao, Guo, Lan, and Xu (2017) developed a rapid synthetic method for an important intermediate in biologically active compounds, showcasing the utility of tert-butyl carbamates in pharmaceutical synthesis (Zhao, Guo, Lan, & Xu, 2017).
Application in Drug Development
- Camarillo-López et al. (2020) studied a compound derived from tert-butyl carbamate, which showed moderate protective effects in astrocytes against amyloid-beta, a peptide implicated in Alzheimer's disease, highlighting its potential therapeutic applications (Camarillo-López et al., 2020).
Crystallography and Molecular Structure Analysis
- Kant, Singh, and Agarwal (2015) synthesized and analyzed the crystal structure of a tert-butyl carbamate derivative, contributing to the understanding of its molecular properties (Kant, Singh, & Agarwal, 2015).
- Didierjean, Marin, Wenger, Briand, Aubry, and Guichard (2004) provided insights into the molecular packing and crystal structure of tert-butyl carbamate compounds, aiding in the development of new synthetic pathways (Didierjean, Marin, Wenger, Briand, Aubry, & Guichard, 2004).
Safety and Hazards
Propiedades
IUPAC Name |
tert-butyl N-[2-(4-oxopiperidin-1-yl)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-12(2,3)17-11(16)13-6-9-14-7-4-10(15)5-8-14/h4-9H2,1-3H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUDQGIOQWIBILS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN1CCC(=O)CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1397243-43-4 |
Source


|
| Record name | tert-butyl N-[2-(4-oxopiperidin-1-yl)ethyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-(4-Ethoxyphenyl)-6-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2450089.png)
![2-[3-(benzenesulfonyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2450090.png)

![8-(3,5-Dimethylphenyl)-1-methyl-3-(1-methyl-2-oxopropyl)-7-phenyl-1,3,5-trihyd ro-4-imidazolino[1,2-h]purine-2,4-dione](/img/no-structure.png)
![N-(benzo[d][1,3]dioxol-5-yl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2450096.png)

![2-(4-Chlorophenoxy)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]acetamide](/img/structure/B2450102.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-fluorobenzamide](/img/structure/B2450104.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2450106.png)